7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Organic Synthesis Applications
- Thietanyl Protection in Synthesis : A study detailed the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting group. This method addresses challenges in synthesizing purine diones with specific substituents, providing a new route for synthesizing these compounds with potential therapeutic applications (Khaliullin & Shabalina, 2020).
Pharmacological Potential
- Antidepressant Properties : Another study synthesized 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrating its antidepressant activity. This research opens pathways for exploring purine dione derivatives as potential antidepressants (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : The synthesis of benzo[d]oxazole derivatives has shown promising antifungal activities, suggesting potential for developing new antifungal agents. This area of research explores the applications of such compounds in combating fungal infections (Ryu et al., 2009).
Antiinflammatory Activity
- Antiinflammatory Potential : Research on substituted analogues of the purine dione ring system, including those with antiinflammatory activity, has contributed to the understanding of their therapeutic potential in chronic inflammation models. These studies highlight the significance of purine dione derivatives in developing antiinflammatory therapeutics (Kaminski et al., 1989).
Mechanism of Action
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3S/c1-9(8-27-17-19-10-5-3-4-6-11(10)26-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAOYPRPAQFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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